molecular formula C21H25N3O B11405173 N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]butanamide

N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]butanamide

Cat. No.: B11405173
M. Wt: 335.4 g/mol
InChI Key: UBSZWAQSPPYVPM-UHFFFAOYSA-N
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Description

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    N-Alkylation: The benzimidazole core is then alkylated with benzyl chloride in the presence of a base such as potassium carbonate to form N-benzylbenzimidazole.

    Amidation: The final step involves the reaction of N-benzylbenzimidazole with butanoyl chloride in the presence of a base like triethylamine to form N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[3-(1-benzylbenzimidazol-2-yl)propyl]butanamide

InChI

InChI=1S/C21H25N3O/c1-2-9-21(25)22-15-8-14-20-23-18-12-6-7-13-19(18)24(20)16-17-10-4-3-5-11-17/h3-7,10-13H,2,8-9,14-16H2,1H3,(H,22,25)

InChI Key

UBSZWAQSPPYVPM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

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